L-Histidine 7-amido-4-methylcoumarin
CAS No.: 191723-64-5
Cat. No.: VC21540235
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191723-64-5 |
---|---|
Molecular Formula | C16H16N4O3 |
Molecular Weight | 312.32 g/mol |
IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Standard InChI | InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 |
Standard InChI Key | YSUYDFDITKBMJW-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |
Chemical Structure and Properties
Molecular Composition
L-Histidine 7-amido-4-methylcoumarin (CAS No: 191723-64-5) features a distinctive structure that combines histidine with a 4-methylcoumarin fluorophore connected via an amide bond. This synthetic compound has a molecular formula of C₁₆H₁₆N₄O₃ and a molecular weight of 312.32 g/mol . The structure includes the essential amino acid histidine linked to the 7-position of 4-methylcoumarin through an amide bond, maintaining the S-configuration at the alpha carbon of the histidine portion. This specific stereochemistry is critical for the compound's biological activity and interactions with target enzymes.
The IUPAC name for this compound is (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide, reflecting its complex structure that incorporates both amino acid and fluorophore components . The imidazole ring from histidine and the coumarin system contribute to the compound's distinctive chemical properties and biological interactions. This structural arrangement allows the compound to function effectively in various biochemical applications.
Physical and Chemical Characteristics
In its pure form, L-Histidine 7-amido-4-methylcoumarin typically appears as a white to off-white powder at room temperature . It possesses a predicted melting point of approximately 270.51°C, indicating its thermal stability . The compound shows solubility in acetic acid, which facilitates its use in various experimental procedures . Its moderate hydrophilicity, indicated by an XLogP3-AA value of 0.3, allows for compatibility with both aqueous and organic environments .
From a structural perspective, the compound contains 3 hydrogen bond donors and 5 hydrogen bond acceptors, with 4 rotatable bonds that contribute to its conformational flexibility . These properties influence its binding capabilities and interactions with various enzymes and other biomolecules. The presence of the amido group enhances the compound's solubility and reactivity, making it suitable for a wide range of biochemical applications .
Mechanism of Action
Biochemical Function
L-Histidine 7-amido-4-methylcoumarin primarily functions as a proteolytic enzyme substrate that cleaves proteins at the N-terminal amino acid residue . The compound interacts with its target enzymes through a specific mechanism involving the hydrolysis of peptide bonds. When the enzyme acts upon the substrate, it cleaves the amide bond between the histidine and the coumarin moiety, resulting in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) component.
This cleavage reaction is the basis for the compound's utility in enzyme activity assays. The released AMC exhibits significantly enhanced fluorescence compared to the intact substrate, providing a quantifiable signal that correlates with enzyme activity. This property enables researchers to monitor enzymatic reactions in real-time, without the need for additional reagents or separation steps, streamlining the experimental process and enhancing data quality.
Target Enzymes and Specificity
The specificity of L-Histidine 7-amido-4-methylcoumarin for particular enzymes is determined primarily by its histidine component. The compound serves as a substrate for various proteolytic enzymes, including glycosidases, phosphatases, and esterases . These enzymes play crucial roles in diverse cellular processes and are relevant to various fields of research and clinical diagnostics .
Most enzymes show good tolerance toward the AMC structure, with minimal inhibitory effects observed . This property ensures that the kinetics of enzyme reactions remain largely undisturbed when using this compound as a substrate, enhancing its reliability as a research tool. The compound's specificity for particular enzymes makes it valuable for studying specific proteolytic pathways and understanding their roles in normal physiological processes and disease states.
Applications in Scientific Research
Biochemical Assays
L-Histidine 7-amido-4-methylcoumarin has become an essential tool in biochemical research, particularly in enzyme activity assays. Its fluorescent properties make it ideal for real-time visualization and quantification of proteolytic enzyme function . When the compound is cleaved by specific enzymes, the released AMC moiety exhibits enhanced fluorescence, providing a direct and sensitive measure of enzymatic activity.
This application has significant advantages over traditional methods for measuring enzyme activity. The fluorescence-based detection offers high sensitivity, allowing for the detection of low levels of enzyme activity. Additionally, the real-time nature of the assay enables kinetic studies, providing insights into the dynamics of enzymatic reactions. The compound's stability and the minimal interference of the AMC structure with enzyme kinetics further enhance its utility in biochemical assays .
Drug Development Applications
In pharmaceutical research, L-Histidine 7-amido-4-methylcoumarin serves as a valuable tool for drug discovery and development. Its unique structure makes it useful for designing new therapeutic agents, particularly those targeting specific biological pathways . Researchers utilize this compound to study enzyme inhibition, which is a common mechanism of action for many drugs, especially those targeting proteolytic enzymes.
The compound facilitates the screening of potential drug candidates by providing a means to assess their effects on specific enzymatic activities. This application has implications for the development of treatments for conditions involving dysregulated proteolytic processes, such as cancer, neurodegenerative diseases, and inflammatory disorders. By enabling high-throughput screening of compound libraries, L-Histidine 7-amido-4-methylcoumarin accelerates the drug discovery process and contributes to the identification of novel therapeutic agents.
Cell Biology Investigations
L-Histidine 7-amido-4-methylcoumarin is extensively employed in cell culture studies to investigate fundamental cellular processes. Researchers use this compound to study various aspects of cell biology, including apoptosis, protein synthesis, and other critical cellular functions . The compound's fluorescent properties allow for the visualization and tracking of these processes in living cells, providing dynamic information about cellular behavior under various conditions.
In cell biology applications, the compound can be used to monitor the activity of specific proteases involved in processes such as programmed cell death, protein degradation, and cellular remodeling. This information contributes to a deeper understanding of both normal cellular physiology and pathological changes associated with disease states. By incorporating L-Histidine 7-amido-4-methylcoumarin into cell biology protocols, researchers can gain insights into complex cellular mechanisms and potentially identify new therapeutic targets.
Diagnostic Applications
In clinical and diagnostic settings, L-Histidine 7-amido-4-methylcoumarin enhances the sensitivity and specificity of assays used to detect specific biomolecules. The compound can be incorporated into diagnostic tests designed to identify biomarkers associated with various diseases, particularly those involving altered enzyme activities . This application has potential implications for the early detection and monitoring of conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
The fluorescent nature of this compound makes it particularly suitable for diagnostic applications requiring high sensitivity. By enabling the detection of low concentrations of target molecules, it contributes to earlier and more accurate diagnosis of conditions characterized by altered enzyme activities or protein levels. The stability of the AMC fluorophore and its compatibility with various detection systems further enhance its utility in diagnostic applications.
Fluorescent Labeling Techniques
L-Histidine 7-amido-4-methylcoumarin is applied in the labeling of proteins and peptides, enabling the tracking of these biomolecules in complex biological systems . This application is crucial for understanding cellular mechanisms, as it allows researchers to visualize the distribution, movement, and interactions of specific proteins within cells or tissues. The fluorescent properties of the compound provide a means to monitor these processes in real-time, offering insights into dynamic cellular events.
The compound's ability to be conjugated to proteins without significantly altering their biological activity makes it a versatile tool for fluorescent labeling techniques. These techniques have broad applications in fields ranging from basic research to clinical diagnostics. By enabling the visualization of specific molecules within complex biological samples, L-Histidine 7-amido-4-methylcoumarin contributes to advancements in our understanding of cellular processes and disease mechanisms.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of L-Histidine 7-amido-4-methylcoumarin typically involves the coupling of L-Histidine with 7-amino-4-methylcoumarin through amide bond formation. This reaction is generally carried out under controlled conditions to ensure high yield and purity of the final product. The process often employs coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between these two components.
The synthetic process requires careful attention to reaction parameters, including temperature, solvent system, and reaction time, to maximize efficiency while minimizing the formation of unwanted by-products. The stereochemistry of the histidine component must be preserved during the synthesis to maintain the biological activity of the final compound. This necessitates the use of reaction conditions that prevent racemization of the chiral center.
Industrial Production Considerations
Industrial production of L-Histidine 7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale, with optimizations for efficiency and cost-effectiveness. The process often involves automated systems for precise control of reaction conditions, ensuring consistency in the quality of the final product. Quality control measures are implemented throughout the production process to monitor the progress of the reaction and verify the purity of the intermediate and final products.
Purification of the synthesized compound is a critical step in its production. Techniques commonly employed for this purpose include recrystallization, column chromatography, and other chromatographic methods designed to separate the desired product from reaction by-products and unreacted starting materials. The purified compound must meet stringent quality standards to ensure its reliability in research and diagnostic applications.
Comparative Analysis with Related Compounds
Structural Analogues
L-Histidine 7-amido-4-methylcoumarin belongs to a family of fluorescent probes based on the 7-amino-4-methylcoumarin (AMC) structure. Several structural analogues with different amino acid components have been developed for specific applications. These compounds share the common AMC fluorophore but differ in the amino acid moiety attached to it, which determines their specificity for particular enzymes.
Common analogues include L-Leucine 7-amido-4-methylcoumarin, which is used as a substrate for leucine aminopeptidase (LAP3) , L-Arginine 7-amido-4-methylcoumarin for arginine aminopeptidase assays, and L-Phenylalanine 7-amido-4-methylcoumarin for phenylalanine aminopeptidase assays. Each of these compounds targets specific aminopeptidases, making them valuable tools for studying the activities of these enzymes in various biological contexts.
Future Research Directions
Emerging Applications
The versatility of L-Histidine 7-amido-4-methylcoumarin suggests numerous potential new applications in both research and clinical settings. Ongoing advancements in fluorescence-based technologies are expanding the utility of this compound in areas such as high-throughput screening, real-time cellular imaging, and molecular diagnostics. Integration with techniques such as flow cytometry and super-resolution microscopy promises to enhance its value as a research tool.
In drug discovery, the compound could facilitate the development of assays for identifying inhibitors of specific proteolytic enzymes implicated in various diseases. This application has potential implications for the development of new therapeutic agents targeting conditions such as cancer, neurodegenerative diseases, and infectious disorders. The compound's demonstrated activity against drug-resistant pathogens, particularly Mycobacterium tuberculosis, highlights its potential in addressing the growing challenge of antimicrobial resistance.
Technological Innovations
Future research may focus on developing modified versions of L-Histidine 7-amido-4-methylcoumarin with enhanced properties, such as increased stability, improved fluorescence characteristics, or greater specificity for particular enzymes. These modifications could expand the compound's utility in various research and diagnostic applications. Additionally, advances in synthetic methodologies may lead to more efficient and cost-effective production methods, making the compound more accessible to researchers.
In diagnostics, the compound's fluorescent properties could be harnessed for the development of rapid, sensitive tests for detecting biomarkers associated with infectious diseases, cancer, and other conditions. The incorporation of this compound into point-of-care diagnostic devices could facilitate earlier detection and monitoring of various diseases, potentially improving patient outcomes. The ongoing exploration of its biological activities may also reveal additional therapeutic applications beyond those currently established.
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